molecular formula C8H12O3 B1339784 2-(2-Methyl-3-oxocyclopentyl)acetic acid

2-(2-Methyl-3-oxocyclopentyl)acetic acid

Cat. No.: B1339784
M. Wt: 156.18 g/mol
InChI Key: VNXRDGISGJJAAW-UHFFFAOYSA-N
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Description

2-(2-Methyl-3-oxocyclopentyl)acetic acid is a cyclopentane derivative featuring a ketone group at the 3-position and a methyl substituent at the 2-position of the cyclopentane ring, with an acetic acid moiety attached to the adjacent carbon. For instance, 2-(3-oxocyclopentyl)acetic acid (CAS 3128-05-0) shares a similar backbone but lacks the 2-methyl group, with a molecular formula of C₇H₁₀O₃, molecular weight of 142.15 g/mol, and a density of 1.21 g/cm³ . This compound exhibits a boiling point of 316.5°C and is used in synthetic organic chemistry for the preparation of constrained cyclic frameworks .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(2-methyl-3-oxocyclopentyl)acetic acid

InChI

InChI=1S/C8H12O3/c1-5-6(4-8(10)11)2-3-7(5)9/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

VNXRDGISGJJAAW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
2-(3-Oxocyclopentyl)acetic acid C₇H₁₀O₃ 142.15 3-oxo, no methyl Density: 1.21 g/cm³; Boiling point: 316.5°C; Synthetic intermediate
Methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate C₁₃H₂₀O₃ 224.30 3-oxo, 2-(2-pentenyl), methyl ester Jasmine odor; Used in perfumes and flavoring agents
2-(2-Oxocyclopentyl)acetic acid C₇H₁₀O₃ 142.15 2-oxo, no methyl CAS 1460-38-4; Intermediate in drug synthesis
2-(3-Methylcyclopentyl)acetic acid C₈H₁₄O₂ 154.20 3-methyl, no oxo Collision cross-section studied for structural analysis
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 Bromo, methoxy substituents Used in natural product synthesis (e.g., Combretastatin A-4)

Structural and Functional Differences

This methyl group may enhance lipophilicity, as seen in 2-(3-methylcyclopentyl)acetic acid, which has a logP of 0.83 . The 2-pentenyl substituent in methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate contributes to its jasmine-like aroma, making it valuable in fragrance formulations .

Physicochemical Properties: The 3-oxo group increases polarity compared to non-ketone analogues like 2-(3-methylcyclopentyl)acetic acid, which lacks an oxo group . Methyl ester derivatives (e.g., methyl [3-oxo-2-(2-pentenyl)cyclopentyl]acetate) exhibit lower boiling points (e.g., 302°C) compared to their carboxylic acid counterparts due to reduced hydrogen bonding .

Biological and Synthetic Relevance :

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrates the role of halogen and methoxy groups in medicinal chemistry, particularly in synthesizing antimitotic agents like Combretastatin A-4 .
  • The absence of a methyl group in 2-(3-oxocyclopentyl)acetic acid simplifies its use as a building block for constrained peptides or prostaglandin analogues .

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